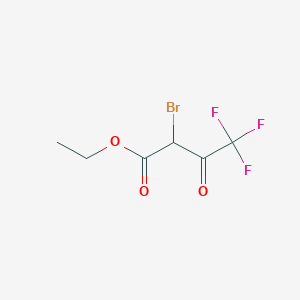

Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate

Descripción

Structural Characterization of Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate

Molecular Geometry and Stereoelectronic Properties

The molecular structure of this compound exhibits a complex arrangement of functional groups that significantly influence its three-dimensional conformation and electronic properties. The compound features a central carbon backbone consisting of four carbon atoms, with the second carbon bearing a bromine substituent and an ester carbonyl group, while the third carbon contains a ketone functionality adjacent to a trifluoromethyl group. The presence of these electron-withdrawing groups creates substantial electronic polarization throughout the molecule, affecting both the ground-state geometry and the reactivity patterns.

The stereoelectronic properties of this compound are dominated by the electron-withdrawing effects of the trifluoromethyl group and the bromine atom, which create significant dipole moments and influence the overall molecular polarity. The trifluoromethyl group, being one of the strongest electron-withdrawing substituents known, substantially affects the electron density distribution along the carbon chain. This electronic perturbation extends to neighboring carbon centers, particularly influencing the reactivity of the bromine-bearing carbon and the adjacent carbonyl groups. The compound exhibits pronounced electrophilic character at the carbon bearing the bromine substituent, making it susceptible to nucleophilic attack.

The conformational preferences of this compound are influenced by intramolecular interactions between the various functional groups. The bulky trifluoromethyl group and the bromine atom create steric constraints that favor specific rotational conformers around the carbon-carbon bonds. The molecular geometry optimization studies indicate that the compound preferentially adopts conformations that minimize steric clashes while maximizing favorable electrostatic interactions between the polar functional groups. The presence of multiple electronegative atoms creates opportunities for weak intramolecular hydrogen bonding interactions, particularly involving the ester carbonyl oxygen and the acidic protons on the bromine-bearing carbon.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides crucial structural information for this compound, revealing distinctive chemical shift patterns that reflect the unique electronic environment created by the multiple functional groups. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals that can be readily assigned to specific structural elements within the molecule. The ethyl ester portion displays the expected triplet-quartet pattern, with the methyl protons appearing as a triplet around 1.4 parts per million and the methylene protons manifesting as a quartet near 4.2 parts per million, consistent with typical ethyl ester chemical shift ranges.

The most distinctive feature in the proton Nuclear Magnetic Resonance spectrum is the signal corresponding to the proton attached to the carbon bearing the bromine substituent. This proton appears significantly downfield due to the combined deshielding effects of the bromine atom and the adjacent carbonyl groups, typically resonating around 5.0-5.5 parts per million. The coupling pattern of this proton may exhibit complex multiplicity due to potential interactions with neighboring protons and possible coupling to fluorine atoms through the molecular framework. The absence of protons directly attached to the trifluoromethyl carbon results in a characteristic gap in the aliphatic region of the spectrum.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals additional structural details that complement the proton analysis. The carbonyl carbons exhibit distinct chemical shifts, with the ester carbonyl typically appearing around 160-170 parts per million and the ketone carbonyl resonating near 190-200 parts per million. The carbon bearing the bromine substituent displays a characteristic upfield shift compared to typical alkyl carbons, appearing around 40-50 parts per million. The trifluoromethyl carbon exhibits a distinctive quartet pattern due to coupling with the three equivalent fluorine atoms, with the chemical shift appearing around 110-120 parts per million. Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides additional confirmation of the trifluoromethyl group, showing a single sharp signal around -75 to -80 parts per million relative to trifluoroacetic acid as an external standard.

Infrared Vibrational Mode Assignments

Infrared spectroscopy offers valuable insights into the functional group composition and molecular interactions within this compound through characteristic vibrational frequencies. The spectrum exhibits distinct absorption bands that can be assigned to specific functional groups and their vibrational modes. The carbonyl stretching vibrations represent the most prominent features in the infrared spectrum, with the ester carbonyl typically appearing around 1730-1750 wavenumbers and the ketone carbonyl exhibiting a characteristic absorption near 1700-1720 wavenumbers. The difference in carbonyl stretching frequencies reflects the distinct electronic environments and the degree of conjugation or electron withdrawal experienced by each carbonyl group.

The carbon-fluorine stretching vibrations of the trifluoromethyl group produce strong, characteristic absorptions in the fingerprint region, typically appearing as multiple bands between 1100-1300 wavenumbers. These vibrations are particularly intense due to the large dipole moment changes associated with the carbon-fluorine bond stretching motions. The asymmetric and symmetric stretching modes of the trifluoromethyl group create a complex pattern of absorptions that serves as a diagnostic fingerprint for this functional group. Additionally, the carbon-fluorine bending vibrations contribute to the complexity of the fingerprint region, appearing at lower frequencies around 500-700 wavenumbers.

The carbon-hydrogen stretching vibrations in the aliphatic region provide information about the ethyl ester substituent and the proton attached to the bromine-bearing carbon. The ethyl group exhibits typical alkyl carbon-hydrogen stretching absorptions around 2900-3000 wavenumbers, appearing as a series of overlapping bands corresponding to both methyl and methylene stretching modes. The carbon-hydrogen stretching vibration of the proton attached to the bromine-bearing carbon may appear at slightly higher frequency due to the electron-withdrawing effects of the adjacent functional groups. The carbon-bromine stretching vibration typically appears as a weaker absorption in the fingerprint region around 500-600 wavenumbers, though this band may be obscured by other vibrational modes in this crowded spectral region.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides detailed information about the molecular ion and characteristic fragmentation patterns of this compound, offering insights into the compound's structural features and stability under ionization conditions. The molecular ion peak appears at mass-to-charge ratio 263 for the ⁷⁹Br isotope and 265 for the ⁸¹Br isotope, exhibiting the characteristic 1:1 intensity ratio that confirms the presence of bromine in the molecular structure. The isotope pattern serves as a definitive identification criterion, as the presence of bromine creates a distinctive doublet separated by two mass units with approximately equal intensities.

The fragmentation pathways of this compound follow predictable patterns based on the relative bond strengths and the stability of the resulting fragment ions. The most common initial fragmentation involves the loss of the ethyl group from the ester functionality, producing a fragment ion at mass-to-charge ratio 234/236 corresponding to the brominated trifluoroacetoacetic acid portion of the molecule. This fragmentation reflects the relatively weak carbon-oxygen bond in the ester linkage and the stability of the resulting carboxylate-like fragment. Subsequent fragmentations may involve the loss of the trifluoromethyl group, producing characteristic fragments that retain the bromine atom.

Another significant fragmentation pathway involves the cleavage of the carbon-bromine bond, resulting in the formation of carbocation fragments that retain the trifluoromethyl and ester functionalities. The loss of bromine produces fragment ions at mass-to-charge ratios corresponding to the loss of 79 or 81 mass units, depending on the bromine isotope present in the molecular ion. The resulting carbocation fragments may undergo further rearrangements and eliminations, leading to the formation of smaller fragment ions that can provide additional structural information. The trifluoromethyl group often remains intact during fragmentation due to the strength of the carbon-fluorine bonds, leading to characteristic fragment ions containing the intact trifluoromethyl moiety.

Computational Chemistry Studies

Density Functional Theory Calculations

Density Functional Theory calculations provide comprehensive insights into the electronic structure and energetic properties of this compound, complementing experimental observations with detailed theoretical predictions. These computational studies typically employ hybrid functionals such as B3LYP or PBE0 with appropriate basis sets that include polarization and diffuse functions to accurately describe the halogen and fluorine atoms. The optimized molecular geometry obtained from Density Functional Theory calculations reveals the preferred conformational arrangement of the molecule, including bond lengths, bond angles, and dihedral angles that minimize the total electronic energy.

The calculated bond lengths in this compound reflect the electronic effects of the various functional groups on the molecular structure. The carbon-bromine bond length typically falls within the range of 1.95-2.00 Angstroms, consistent with typical alkyl bromide bond distances but potentially influenced by the electron-withdrawing effects of the adjacent carbonyl groups. The carbon-fluorine bonds in the trifluoromethyl group exhibit characteristic lengths around 1.32-1.35 Angstroms, reflecting the strong ionic character of these bonds. The carbonyl bond lengths provide information about the degree of electron delocalization and the relative electrophilicity of the different carbonyl groups, with typical carbon-oxygen double bond distances falling in the range of 1.20-1.23 Angstroms.

The vibrational frequency calculations derived from Density Functional Theory studies provide theoretical predictions that can be directly compared with experimental infrared spectroscopic data. These calculations reveal the normal modes of vibration for the entire molecule, allowing for detailed assignments of experimental absorption bands to specific vibrational motions. The calculated frequencies typically require scaling factors to account for systematic errors in the theoretical treatment, but they provide valuable insights into the coupling between different vibrational modes and the effects of functional group interactions on the vibrational spectrum. The thermodynamic properties calculated from these vibrational analyses include entropy, enthalpy, and Gibbs free energy contributions that are essential for understanding the stability and reactivity of the compound under various conditions.

Molecular Orbital Analysis

Molecular orbital analysis of this compound provides detailed insights into the electronic structure and bonding characteristics that govern the compound's chemical behavior and reactivity patterns. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies and spatial distributions reveal the electron-rich and electron-deficient regions of the molecule, providing predictions about potential reaction sites and mechanisms. The frontier molecular orbitals typically exhibit significant contributions from the carbonyl oxygen atoms and the π-systems of the ester and ketone functionalities, reflecting the importance of these groups in determining the compound's electronic properties.

The electron density distribution calculated from molecular orbital theory reveals the pronounced polarization effects created by the electron-withdrawing trifluoromethyl group and the bromine substituent. The atomic charges derived from population analysis methods such as Mulliken or Natural Population Analysis show significant positive charge accumulation on the carbon atoms adjacent to these electron-withdrawing groups. The carbon bearing the bromine substituent typically exhibits enhanced electrophilic character, consistent with its susceptibility to nucleophilic attack in synthetic transformations. The trifluoromethyl carbon displays extremely positive character due to the strong electron-withdrawing effects of the three fluorine atoms.

The molecular electrostatic potential maps generated from the molecular orbital calculations provide visual representations of the charge distribution and potential binding sites for nucleophilic and electrophilic reagents. These maps typically show regions of negative electrostatic potential concentrated around the carbonyl oxygen atoms and areas of positive potential near the electron-deficient carbon centers. The analysis of these electrostatic potential surfaces aids in understanding intermolecular interactions, crystal packing arrangements, and potential binding modes with other molecules. The combination of molecular orbital energies, electron density distributions, and electrostatic potential maps provides a comprehensive picture of the electronic structure that underlies the observed chemical reactivity and physical properties of this compound.

Propiedades

IUPAC Name |

ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrF3O3/c1-2-13-5(12)3(7)4(11)6(8,9)10/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJTZICBXLSNOHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382037 | |

| Record name | ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4544-43-8 | |

| Record name | ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with bromine and trifluoroacetic anhydride. The reaction typically takes place under controlled conditions, such as low temperatures and inert atmosphere, to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the final product meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Oxidation Reactions: It can undergo oxidation to form corresponding carboxylic acids or other oxidized products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents under mild conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed

Substitution Reactions: Products include ethyl 2-amino-4,4,4-trifluoro-3-oxobutanoate and ethyl 2-thio-4,4,4-trifluoro-3-oxobutanoate.

Reduction Reactions: Products include ethyl 2-hydroxy-4,4,4-trifluoro-3-oxobutanoate.

Oxidation Reactions: Products include ethyl 2-carboxy-4,4,4-trifluoro-3-oxobutanoate.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate has the molecular formula and a molecular weight of 263.01 g/mol. The compound features a trifluoromethyl group, which enhances its reactivity and biological activity.

Structural Formula

- IUPAC Name : this compound

- CAS Number : 4544-43-8

- InChIKey : ZJTZICBXLSNOHU-UHFFFAOYSA-N

Applications in Medicinal Chemistry

- Antitumor Activity : this compound has been investigated for its potential as an antitumor agent. Its structural similarity to known inhibitors allows it to interact with specific targets in cancer cells. Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activity due to their ability to modulate lipophilicity and electronic properties .

- Bcl-2/Bcl-xL Inhibition : In studies focused on cancer treatment, this compound has been explored as a Bcl-2/Bcl-xL inhibitor. These proteins are crucial for regulating apoptosis in cancer cells. Inhibition of these proteins can lead to increased apoptosis in tumor cells, making this compound a candidate for further development .

Applications in Organic Synthesis

This compound is used as an intermediate in the synthesis of various fluorinated compounds:

- Synthesis of Fluorinated Carboxylic Acids : The compound serves as a precursor for synthesizing fluorinated carboxylic acids through nucleophilic substitution reactions. For instance, reactions involving thiol compounds can yield thiazole derivatives that possess notable biological activities .

- Preparation of Trifluoromethylated Heterocycles : The compound is utilized in the preparation of trifluoromethylated heterocycles, which are important in drug design due to their diverse pharmacological properties. The introduction of trifluoromethyl groups can significantly enhance the potency and selectivity of these compounds .

Case Study 1: Synthesis of Trifluoromethylated Thiazoles

A study demonstrated the synthesis of ethyl 2,4-bis-trifluoromethylthiazole carboxylate from this compound. The reaction was carried out using triethylamine as a base in acetonitrile under reflux conditions. The resulting product exhibited significant antitumor activity in vitro .

Case Study 2: Bcl-xL Inhibition

In another study focusing on Bcl-xL inhibitors, this compound was evaluated for its ability to induce apoptosis in cancer cell lines. Results indicated that the compound effectively reduced cell viability by promoting apoptotic pathways through Bcl-xL inhibition .

Mecanismo De Acción

The mechanism of action of ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound can act as an electrophile, reacting with nucleophiles in biological systems, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or other proteins, affecting various biochemical pathways.

Comparación Con Compuestos Similares

Key Observations :

- Reactivity : Bromine and chlorine substituents enhance leaving group ability, enabling nucleophilic substitutions (e.g., with amines or thiourea). The bromo derivative reacts faster than the chloro analog due to Br⁻ being a better leaving group .

- Steric Effects : Methyl-substituted derivatives exhibit reduced reactivity in cyclization reactions due to steric hindrance, limiting their utility in complex heterocycle synthesis .

- Electronic Effects: The trifluoromethyl group increases electrophilicity at the 3-oxo position, facilitating enolate formation and cyclocondensation reactions .

Physical Properties

Trends :

- Larger substituents (Br > Cl > CH₃ > H) correlate with increased molecular weight and boiling points.

- Bromo and chloro derivatives exhibit higher densities due to heavier halogens.

Research Findings and Case Studies

- Antimicrobial Agents: The bromo compound was used to synthesize 6-bromo-7-fluoro-2-(trifluoromethyl)quinolin-4(1H)-one, a key intermediate in hybrid molecules with potent activity against E. multilocularis .

- Stereoselective Synthesis :

The parent compound (R = H) demonstrated high diastereoselectivity in five-component reactions, forming piperidines with four stereogenic centers . - Unusual Cyclizations: The lithium enolate of the parent compound reacted with 1-aminonaphthalene to yield fluorinated benzoquinolines, showcasing its versatility in forming fused heterocycles .

Actividad Biológica

Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate (C6H6BrF3O3) is an organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is characterized by the presence of a bromine atom and a trifluoromethyl group, which significantly influence its reactivity and biological properties. The compound's molecular weight is approximately 263.01 g/mol, and it exhibits unique chemical behavior due to its active methylene group .

Biochemical Pathways

The compound interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. It can act as a substrate for esterases, leading to the formation of butanoic acid derivatives. Additionally, it has been shown to modulate key signaling pathways by influencing the activity of kinases and phosphatases, which can alter gene expression and cellular metabolism.

Cellular Effects

This compound has been demonstrated to affect several cellular processes:

- Gene Expression: The compound can enhance or inhibit the expression of specific genes involved in metabolic pathways.

- Enzyme Interaction: It may serve as a competitive inhibitor for certain enzymes or act as an allosteric modulator, affecting enzymatic reactions through conformational changes .

Antimicrobial Activity

Research indicates that halogenated compounds like this compound exhibit antimicrobial properties. The bromine atom enhances the compound's reactivity towards bacterial targets, potentially leading to selective binding and toxicity against certain bacterial strains .

Pharmacokinetics

The pharmacokinetic profile of this compound remains to be fully elucidated. However, compounds with similar structures are known to exhibit favorable absorption characteristics due to their lipophilicity imparted by the trifluoromethyl group. Storage recommendations suggest maintaining the compound in an inert atmosphere at low temperatures (2–8°C) to preserve its stability .

Case Studies and Research Findings

A review of recent literature highlights various applications and studies involving this compound:

Q & A

Q. What are the standard synthetic routes for Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate, and how is its purity validated?

this compound is typically synthesized via halogenation of ethyl 4,4,4-trifluoro-3-oxobutanoate using brominating agents like Br₂ or N-bromosuccinimide (NBS) under controlled conditions. Purity is validated using ¹H/¹⁹F NMR to confirm the absence of unreacted starting materials and by-products. For example, the presence of the bromine substituent is confirmed by characteristic splitting patterns in the ¹H NMR spectrum . Mass spectrometry (MS) and elemental analysis further ensure molecular integrity .

Q. How is this compound utilized in multicomponent reactions (MCRs)?

This compound serves as a trifluoromethylated building block in MCRs, enabling stereoselective synthesis of complex heterocycles. For instance, in a five-component reaction with aldehydes, cyano-containing C-H acids, and ammonium acetate, it forms polysubstituted 2-hydroxy-2-trifluoromethylpiperidines with up to five stereogenic centers. Key steps include Knoevenagel condensation, Michael addition, and Mannich cyclization. Ammonium acetate acts as both a base and nitrogen source, with yields ranging from 17–72% .

Advanced Research Questions

Q. What challenges arise in achieving enantioselective synthesis using this compound, and how are they addressed?

Enantioselective reduction of the ketone group in this compound is complicated by steric hindrance from the trifluoromethyl and bromo substituents. Biocatalytic approaches using oxidoreductases (e.g., alcohol dehydrogenases) have been explored. For example, whole-cell catalysis in aqueous/organic solvent systems achieved (S)-ethyl 3-hydroxy-4,4,4-trifluorobutanoate with 84–96% enantiomeric excess (ee). However, low enzyme activity toward this substrate often necessitates prolonged reaction times or substrate engineering .

Q. How does the bromine substituent influence reactivity in transition-metal-catalyzed transformations?

The bromine atom facilitates C–C bond formation via elimination or substitution. In rhodium(II)- or copper(II)-catalyzed carbene insertion reactions, the bromo group can act as a leaving group, enabling synthesis of trifluoromethylated heterocycles (e.g., oxazoles, thiazoles). The electron-withdrawing trifluoromethyl group stabilizes transition states, enhancing regioselectivity .

Q. What strategies resolve contradictions in catalytic efficiency data for this compound?

Discrepancies in enzymatic conversion rates (e.g., low activity in oxidoreductase-catalyzed reductions) are often attributed to substrate-specific enzyme compatibility . For instance, Richter et al. observed that substituent bulkiness and electronic effects significantly impact enzyme binding. Systematic screening of enzyme libraries or directed evolution can identify mutants with improved activity .

Q. How is X-ray diffraction (XRD) employed to confirm stereochemical outcomes in derivatives of this compound?

XRD is critical for resolving diastereomers formed in MCRs. For example, in piperidine derivatives, XRD confirmed half-chair conformations and hydrogen-bonding networks stabilizing crystal structures. Intermolecular O–H⋯O and N–H⋯O interactions were mapped to validate stereochemical assignments .

Methodological Insights

Q. What analytical techniques are essential for characterizing trifluoromethylated intermediates?

Q. How are reaction conditions optimized for high diastereoselectivity in MCRs?

Key factors include:

- Solvent polarity : Methanol or ethanol enhances hydrogen bonding, favoring specific transition states.

- Temperature : Reflux conditions (e.g., 60–80°C) accelerate cyclization while minimizing side reactions.

- Catalyst loading : Sub-stoichiometric ammonium acetate (2–3 eq) balances base strength and nitrogen availability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.